3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
CAS No.: 53013-51-7
Cat. No.: VC6919105
Molecular Formula: C11H9ClN2O2
Molecular Weight: 236.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53013-51-7 |
|---|---|
| Molecular Formula | C11H9ClN2O2 |
| Molecular Weight | 236.66 |
| IUPAC Name | 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C11H9ClN2O2/c1-6-9(11(13)15)10(14-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H2,13,15) |
| Standard InChI Key | OZFANALXKZFARG-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N |
Introduction
3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound belonging to the oxazole class, which is a five-membered heterocyclic ring containing oxygen, nitrogen, and carbon atoms. This compound is specifically modified with a 2-chlorophenyl group and a methyl group at positions 3 and 5, respectively, and features a carboxamide functional group at position 4. The presence of these substituents can significantly influence its chemical and biological properties.
Synthesis and Characterization
The synthesis of oxazole derivatives typically involves the cyclization of appropriate precursors, such as amino acids or their derivatives, under specific conditions. For 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, the synthesis might involve the condensation of a 2-chlorophenyl-containing precursor with a suitable oxazole-forming reagent.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly used to confirm the structure of such compounds.
Biological Activity
While specific biological activity data for 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide are not readily available, oxazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of a chlorophenyl group and a carboxamide moiety could potentially influence its interaction with biological targets.
Related Compounds and Their Activities
Related compounds, such as N-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, demonstrate the versatility of oxazole derivatives in medicinal chemistry . Other heterocyclic compounds, like those discussed in the synthesis of novel 1,2,4-triazolo[4,3-b] tetrazines and 1,2,4-triazolo[4,3-b] triazines, show promising biological activities .
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